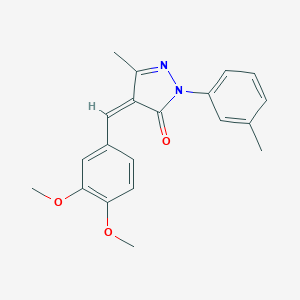

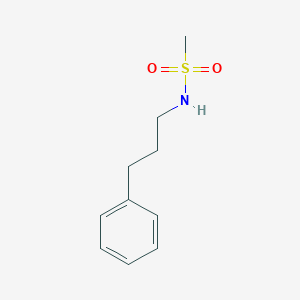

N-(3-phenylpropyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-phenylpropyl)methanesulfonamide is a member of benzenes.

Applications De Recherche Scientifique

Chemoselective N-Acylation Reagents

N-(3-phenylpropyl)methanesulfonamide and its derivatives have been explored for their potential as chemoselective N-acylation reagents. Studies like those by Kondo et al. (2000) have shown that N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity, highlighting the potential of this compound in synthetic chemistry applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Quantum Chemical Investigations

DFT-based computational studies, like those conducted by Karabacak et al. (2010), have examined the molecular conformation, NMR chemical shifts, and vibrational transitions of this compound derivatives. These investigations provide insight into the electronic properties and structural characteristics of these compounds, which is valuable for understanding their behavior in various chemical environments (Karabacak, Cinar, & Kurt, 2010).

Structural Studies and Supramolecular Assembly

Research by Dey et al. (2015) on nimesulidetriazole derivatives, including this compound variants, has contributed to the understanding of their crystal structures and intermolecular interactions. This knowledge is essential for predicting how these compounds might behave in different chemical contexts and their potential applications in materials science (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Catalysis and Synthetic Applications

The compound has been used in various catalytic and synthetic processes. For example, Rosen et al. (2011) described a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a method that is potentially relevant for synthesizing this compound derivatives (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Antioxidant Activity Analysis

Recent work by Xue et al. (2022) involved theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their antioxidant activity. This approach may be applicable to this compound for exploring its potential as an antioxidant (Xue, Shahab, Zhenyu, & Padabed, 2022).

Propriétés

Formule moléculaire |

C10H15NO2S |

|---|---|

Poids moléculaire |

213.3 g/mol |

Nom IUPAC |

N-(3-phenylpropyl)methanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

Clé InChI |

OHLXNOLHHQPVJR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NCCCC1=CC=CC=C1 |

SMILES canonique |

CS(=O)(=O)NCCCC1=CC=CC=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B329413.png)

![2-fluoro-N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329416.png)

![N-(2,5-dichlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B329418.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B329419.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B329420.png)

![3-[(4Z)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B329421.png)

![Methyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B329424.png)

![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329426.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329429.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B329430.png)